molecular formula C18H16N6O B10870985 N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10870985
M. Wt: 332.4 g/mol
InChI Key: XUYZEAWSEZNJQF-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features both indole and tetrazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized via the cycloaddition of an azide with a nitrile.

    Coupling of Indole and Tetrazole Moieties: The indole and tetrazole rings are then coupled to a benzamide backbone through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction of a nitro group can yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and tetrazole moieties.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with indole and tetrazole moieties can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-indol-5-yl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    N-(1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the indole ring.

    N-(1-methyl-1H-indol-5-yl)-2-(1H-tetrazol-1-yl)benzamide: Lacks methyl groups on both the indole and tetrazole rings.

Uniqueness

The presence of both methyl groups on the indole and tetrazole rings in N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide may confer unique steric and electronic properties, potentially leading to distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1-methylindol-5-yl)-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C18H16N6O/c1-12-20-21-22-24(12)17-6-4-3-5-15(17)18(25)19-14-7-8-16-13(11-14)9-10-23(16)2/h3-11H,1-2H3,(H,19,25)

InChI Key

XUYZEAWSEZNJQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N(C=C4)C

Origin of Product

United States

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